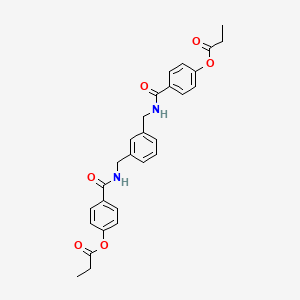
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate
Übersicht
Beschreibung
1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPD and has shown promising results in the field of drug delivery, biomedical engineering, and materials science. In
Wirkmechanismus
PPD has been shown to interact with cell membranes and can alter their permeability. This interaction can lead to the disruption of cellular processes and can induce cell death. PPD has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various biochemical pathways.
Biochemical and Physiological Effects:
PPD has been shown to have anti-tumor and anti-inflammatory properties. It has been demonstrated to induce apoptosis in cancer cells and can inhibit the growth of tumors. PPD has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages in lab experiments, including its stability, ease of synthesis, and ability to form stable complexes with various drugs. However, PPD also has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
PPD has several potential future directions, including its use in the development of novel drug delivery systems, biodegradable polymers, and anti-cancer therapies. Further research is needed to fully understand the mechanism of action of PPD and to optimize its synthesis and application in various fields.
In conclusion, 1,3-phenylenebis(methyleneiminocarbonyl-4,1-phenylene) dipropanoate is a promising compound with potential applications in various fields. Its unique chemical structure and properties make it an attractive candidate for drug delivery systems, tissue engineering, and anti-cancer therapies. Further research is needed to fully explore the potential of PPD and to optimize its synthesis and application.
Wissenschaftliche Forschungsanwendungen
PPD has been extensively studied for its potential use in drug delivery systems. Due to its unique chemical structure, PPD can form stable complexes with various drugs and can enhance their solubility and bioavailability. PPD has also been used in the development of biodegradable polymers, which can be used in tissue engineering and drug delivery.
Eigenschaften
IUPAC Name |
[4-[[3-[[(4-propanoyloxybenzoyl)amino]methyl]phenyl]methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-3-25(31)35-23-12-8-21(9-13-23)27(33)29-17-19-6-5-7-20(16-19)18-30-28(34)22-10-14-24(15-11-22)36-26(32)4-2/h5-16H,3-4,17-18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQHLIRGAHJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
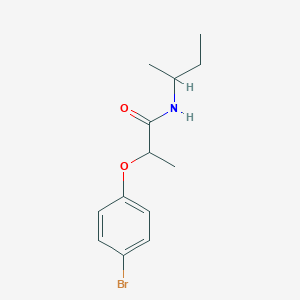
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)
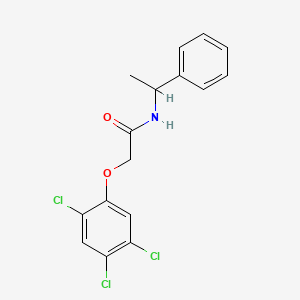
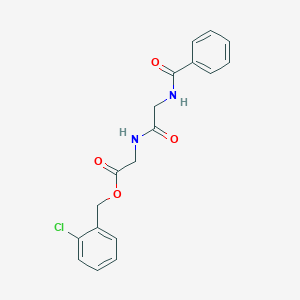
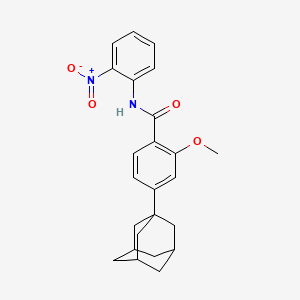

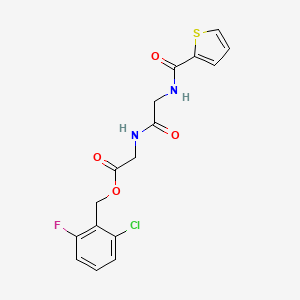
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)